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Compound of Interest

Compound Name: Triacetonamine monohydrate

Cat. No.: B077811 Get Quote

An In-depth Technical Guide to Triacetonamine Monohydrate

Core Chemical Identity
Triacetonamine, known systematically as 2,2,6,6-tetramethyl-4-piperidone, is a heterocyclic

organic compound. It is commonly available in its monohydrate form, which is the focus of this

guide. This compound serves as a crucial intermediate in the synthesis of various chemical

products, including pharmaceuticals, pesticides, and notably, as a precursor to 2,2,6,6-

tetramethylpiperidine, which is used to create Hindered Amine Light Stabilizers (HALS) and the

stable radical TEMPO.

The chemical structure consists of a piperidine ring with four methyl groups at the 2 and 6

positions, and a ketone functional group at the 4 position. The presence of the sterically

hindering methyl groups is key to the properties and applications of its derivatives.

Physicochemical and Spectroscopic Properties
The properties of triacetonamine and its monohydrate are summarized below. These tables

provide essential data for researchers and chemists working with this compound.

Table 1: Physical and Chemical Properties
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Property Value Reference

IUPAC Name
2,2,6,6-Tetramethylpiperidin-4-

one monohydrate

Synonyms Triacetone amine monohydrate [1][2]

CAS Number
10581-38-1 (Monohydrate),

826-36-8 (Anhydrous)
[3]

Molecular Formula C₉H₁₉NO₂ [3]

Molecular Weight 173.25 g/mol [3]

Appearance
White to beige powder or

crystals
[4]

Melting Point 59-63 °C [2]

Boiling Point
205.6 °C at 760 mmHg

(Anhydrous)
[2]

Solubility Very soluble in water [4]

Density 0.882 g/cm³ (Anhydrous) [2]

Flash Point 73.2 °C (Anhydrous) [2]

Table 2: Spectroscopic Data
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Technique Data Reference

¹H NMR

Signals corresponding to

methyl protons and methylene

protons adjacent to the

carbonyl group.

[5]

¹³C NMR

Signals for the carbonyl

carbon, quaternary carbons,

methyl carbons, and

methylene carbons.

[6]

FTIR (cm⁻¹)

Peaks corresponding to N-H

stretching, C-H stretching, and

C=O stretching.

[7]

Mass Spec (m/z)

Molecular ion peak for the

anhydrous form at 155, with a

prominent fragment at 140

(loss of a methyl group).

[8]

Synthesis and Purification
The primary industrial synthesis of triacetonamine involves the condensation of acetone with

ammonia. Several variations of this process exist, differing in catalysts and reaction conditions.

Logical Workflow for Synthesis and Purification
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Caption: General workflow for the synthesis and purification of triacetonamine monohydrate.
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Experimental Protocols
Protocol 1: Synthesis of Triacetonamine
This protocol is adapted from a patented industrial process.[9]

Charging the Reactor: In a suitable autoclave, charge 3500 g of acetone (60.3 moles) and 70

g of ammonium chloride (as an acid catalyst).

Introducing Ammonia: Add 130 g of gaseous ammonia (7.6 moles) to the sealed autoclave.

The molar ratio of acetone to ammonia should be approximately 8:1.

Reaction: Heat the mixture to 60-65°C and maintain this temperature for four hours with

stirring. The pressure will rise due to the reaction temperature and the gaseous ammonia.

Cooling and Neutralization: After the reaction is complete, cool the mixture to 20°C. Carefully

add 50 g of sodium hydroxide flakes to neutralize the acid catalyst and stir for 30 minutes.

Phase Separation: Allow the mixture to settle and separate the lower aqueous layer.

Purification: The resulting organic layer, containing triacetonamine, unreacted acetone, and

byproducts, is then purified by vacuum distillation. The fraction boiling at 75-78°C at 5 mmHg

is collected.

Hydration: To obtain the monohydrate, the purified anhydrous triacetonamine can be

recrystallized from water or a solvent mixture containing water.

Protocol 2: Analytical Characterization
NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of triacetonamine monohydrate
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR, expect signals for the methyl protons (singlet) and the methylene protons

(singlet) of the piperidone ring. The N-H proton may be a broad singlet.
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For ¹³C NMR, expect signals for the carbonyl carbon (~210 ppm), the quaternary carbons

bearing the methyl groups, the methyl carbons, and the methylene carbons.[4]

FTIR Spectroscopy:

Prepare a sample as a KBr pellet or acquire the spectrum using an ATR-FTIR

spectrometer.

The spectrum should show characteristic absorption bands for the N-H bond (stretch), C-H

bonds of the methyl and methylene groups (stretches), and a strong absorption for the

C=O (ketone) stretch.[7]

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer, typically using an

electrospray ionization (ESI) source.

The mass spectrum is expected to show a peak for the protonated molecule of the

anhydrous form [C₉H₁₇NO + H]⁺ at m/z 156.

Key fragmentation may include the loss of a methyl group, resulting in a fragment at m/z

140.[8]

Biological Activity and Toxicology
Triacetonamine hydrochloride has been shown to induce acute liver failure (ALF) in animal

models, specifically in rats.[10] This toxicological property, while a concern for safety, also

makes it a tool compound for studying the mechanisms of drug-induced liver injury (DILI). The

administration of triacetonamine leads to hepatoenteropathology, with higher doses correlating

with increased mortality.[10]

Proposed Signaling Pathway in Triacetonamine-Induced
Hepatotoxicity
The precise signaling pathway for triacetonamine-induced liver injury is not fully elucidated.

However, based on general mechanisms of DILI, a plausible pathway can be proposed. The
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process likely involves metabolic activation, leading to oxidative stress and mitochondrial

dysfunction, which in turn activates cell death signaling cascades.
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Click to download full resolution via product page

Caption: Proposed signaling pathway for triacetonamine-induced acute liver failure.[1][11][12]

This diagram illustrates a hypothetical sequence where triacetonamine is metabolized in the

liver, leading to the production of reactive oxygen species (ROS). This induces oxidative stress,

causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These cellular

stresses activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway,

which promotes cell death, and adaptive responses like the Nrf2 pathway, which attempts to

mitigate the damage.[11][12] If the damage overwhelms the adaptive responses, it leads to

hepatocyte apoptosis or necrosis, culminating in acute liver failure.[1]

Applications
The primary use of triacetonamine is as a chemical intermediate. Its key applications include:

Hindered Amine Light Stabilizers (HALS): Triacetonamine is a precursor for the synthesis of

various HALS, which are used to protect polymers from photodegradation.

Pharmaceutical Synthesis: It serves as a building block for various more complex molecules

with potential therapeutic activities.[2]

Pesticide Manufacturing: It is also used in the synthesis of certain pesticides.[2]

Research Chemical: As mentioned, its hydrochloride salt is used to induce acute liver failure

in laboratory animals for research purposes.[10]

Safety and Handling
Triacetonamine should be handled with appropriate safety precautions in a well-ventilated area.

It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an

allergic skin reaction. Personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away

from incompatible materials such as strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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